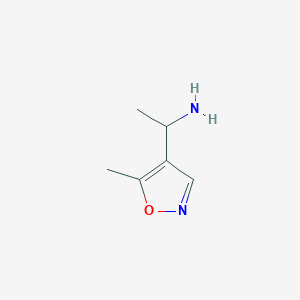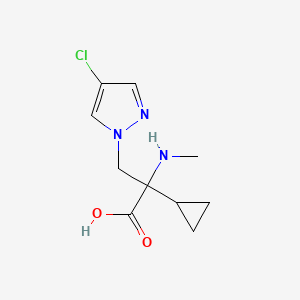
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group and a phenylethanamine structure
準備方法
The synthesis of 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzyl chloride with phenylethylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,5-dichlorobenzyl chloride and phenylethylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.
Product Isolation: The product is then isolated by filtration, followed by purification using recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired product formation .
科学的研究の応用
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, including neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules .
作用機序
The mechanism of action of 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine can be compared with other similar compounds, such as:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and exhibits similar biological activities but differs in its core structure and specific applications.
2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: These structural isomers of β2 agonists have different pharmacokinetic properties and applications in medicine.
特性
分子式 |
C14H13Cl2N |
|---|---|
分子量 |
266.2 g/mol |
IUPAC名 |
1-(3,5-dichlorophenyl)-2-phenylethanamine |
InChI |
InChI=1S/C14H13Cl2N/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6,17H2 |
InChIキー |
VVJATHWMCGHNDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















